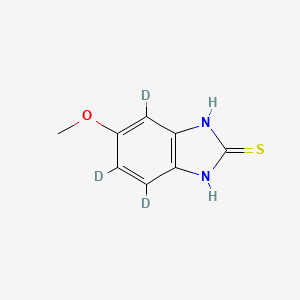

5-Methoxy-2-benzimidazolethiol-d3

描述

Historical Evolution of Benzimidazole (B57391) Derivatives in Academic Inquiry

The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and imidazole (B134444) rings, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net The initial foray into the biological significance of benzimidazoles began in the 1940s, spurred by the hypothesis that their structural similarity to purines could elicit biological responses. nih.gov This interest was further amplified when it was discovered that 5,6-dimethylbenzimidazole (B1208971) is a degradation product of vitamin B12. nih.gov

The first synthesis of a benzimidazole derivative was reported in 1872. nih.gov Over the decades, research has demonstrated that derivatives of benzimidazole exhibit a vast range of pharmacological activities, including anti-ulcer, anthelmintic, antiviral, anticancer, and antihypertensive properties. nih.govresearchgate.netnih.gov This has led to the development of numerous successful drugs, such as the proton pump inhibitor omeprazole (B731), the anthelmintic albendazole, and the antihistamine astemizole. nih.gov The versatility of the benzimidazole core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these compounds. nih.gov

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biological Research

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which nearly doubles its atomic mass compared to protium (B1232500) (the most common hydrogen isotope). nih.gov While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the basis for the kinetic isotope effect (KIE) . biopharmaservices.comresearchgate.net

The KIE is a phenomenon where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the corresponding reaction involving a C-H bond. biopharmaservices.com This effect is particularly significant in drug metabolism, where the oxidation of C-H bonds by metabolic enzymes, such as the cytochrome P450 (CYP) family, is often a rate-limiting step in a drug's clearance from the body. researchgate.net

The strategic replacement of hydrogen with deuterium at metabolically vulnerable positions in a molecule can, therefore, slow down its metabolism. nih.govbioanalysis-zone.com This has several important applications in research:

Metabolic Pathway Elucidation: By observing how deuteration at specific sites affects the metabolic profile of a compound, researchers can identify the primary sites of metabolic attack. nih.govscispace.com

Improving Pharmacokinetic Properties: Slowing metabolism can lead to a longer drug half-life and increased systemic exposure, which can sometimes be translated into improved therapeutic efficacy or less frequent dosing. bioanalysis-zone.comresearchgate.net

Internal Standards in Bioanalysis: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov Since they are chemically identical to the non-deuterated analyte, they co-elute chromatographically and exhibit similar ionization behavior, but are distinguishable by their higher mass. researchgate.net This allows for precise correction of variations during sample preparation and analysis, leading to highly accurate and reliable quantification. researchgate.netresearchgate.net

Table 1: Key Applications of Deuterium Labeling in Research

| Application Area | Description | Key Benefit(s) |

| Drug Metabolism and Pharmacokinetics (DMPK) | Studying how drugs are absorbed, distributed, metabolized, and excreted. | Can slow metabolism, revealing metabolic pathways and potentially improving drug half-life. nih.govresearchgate.net |

| Mechanistic Enzymology | Investigating the step-by-step process of enzyme-catalyzed reactions. | The kinetic isotope effect provides evidence for C-H bond cleavage in the rate-determining step of a reaction. biopharmaservices.comresearchgate.net |

| Quantitative Bioanalysis | Used as internal standards in techniques like LC-MS/MS. | Improves accuracy and precision of analytical measurements by correcting for sample processing variability. researchgate.netnih.gov |

| Structural Analysis | Employed in Nuclear Magnetic Resonance (NMR) spectroscopy. | Can provide detailed information about molecular structures and conformations. nih.gov |

Rationale for Deuterium Incorporation at the 4,6,7 Positions of 2-Mercapto-5-methoxybenzimidazole

2-Mercapto-5-methoxybenzimidazole is a crucial chemical intermediate in the synthesis of the widely used proton pump inhibitor, omeprazole. The metabolism of omeprazole and other benzimidazole-based drugs is known to involve oxidation, including hydroxylation of the aromatic benzimidazole ring, a reaction often catalyzed by cytochrome P450 enzymes.

The rationale for incorporating deuterium at the 4, 6, and 7 positions of the 2-Mercapto-5-methoxybenzimidazole core is based on the principles of the kinetic isotope effect to enhance its metabolic stability. These specific positions on the benzene ring portion of the molecule are susceptible to enzymatic hydroxylation. By replacing the hydrogen atoms at these sites with the heavier deuterium isotope, the resulting C-D bonds are stronger and more resistant to enzymatic cleavage.

This modification is not intended to create a new therapeutic agent but rather to produce a more robust molecule for research applications. By blocking the primary sites of aromatic oxidation, the deuterated compound is less likely to degrade when used in biological matrices (like plasma or tissue homogenates). This enhanced stability is a critical feature for its primary application as an internal standard in bioanalytical methods. When used as an internal standard for the quantification of the non-deuterated parent compound or its metabolites, its resistance to in-process degradation ensures more accurate and reproducible results.

Overview of Research Paradigms Utilizing 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

The primary research application for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is as an internal standard in quantitative bioanalytical assays. researchgate.net Specifically, it is employed in methods developed for the precise measurement of omeprazole and its various metabolites in biological samples such as plasma and tissue. nih.gov

These analytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental to several areas of pharmaceutical research:

Pharmacokinetic (PK) Studies: These studies investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. Accurate quantification of the drug and its metabolites over time is essential, and the use of a stable, deuterated internal standard like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is crucial for the reliability of the resulting data. nih.gov

Bioequivalence (BE) Studies: When developing a generic version of a drug like omeprazole, regulatory agencies require studies to demonstrate that the generic formulation performs in the same manner as the original brand-name drug. These BE studies rely on highly accurate analytical methods to compare the pharmacokinetic profiles of the two formulations. nih.gov

Metabolite Identification: While the deuterated compound itself is designed to be metabolically stable, it can be used in conjunction with non-deuterated compounds in "metabolite-hunting" experiments. The distinct mass difference allows researchers to more easily identify and track the formation of various metabolites from the parent drug. nih.gov

Beyond its use as an internal standard, there is potential for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 to be used as a building block in the synthesis of other complex deuterated molecules. Its structural similarity to a key omeprazole intermediate makes it a valuable starting material for creating other deuterated benzimidazole derivatives for further research.

Structure

3D Structure

属性

分子式 |

C8H8N2OS |

|---|---|

分子量 |

183.25 g/mol |

IUPAC 名称 |

4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |

InChI 键 |

KOFBRZWVWJCLGM-NRUYWUNFSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C2=C1NC(=S)N2)[2H])OC)[2H] |

规范 SMILES |

COC1=CC2=C(C=C1)NC(=S)N2 |

产品来源 |

United States |

Synthetic Methodologies for Site Specific Deuterium Incorporation

Retrosynthetic Analysis for Deuterated 2-Mercapto-5-methoxybenzimidazole Precursors

A logical retrosynthetic analysis of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 suggests that the key intermediate is a deuterated o-phenylenediamine (B120857) derivative. The primary disconnection involves the cyclization step to form the benzimidazole (B57391) ring, typically from a diamine and a one-carbon synthon like carbon disulfide. prepchem.comresearchgate.net This leads back to 4-methoxy-1,2-phenylenediamine-3,5,6-d3. Further retrosynthesis of this deuterated diamine would involve the reduction of a corresponding deuterated nitroaniline, which in turn could be synthesized from a deuterated methoxy-nitro-acetanilide. google.com The core challenge lies in the selective deuteration of the aromatic ring at the desired positions.

Deuteration Strategies for the Benzimidazole Ring System (Positions 4, 6, 7)

Several methods can be employed to achieve the specific deuteration of the benzimidazole ring system. These strategies primarily fall into two categories: direct deuterium (B1214612) exchange on the aromatic ring and the synthesis using pre-deuterated building blocks. aklectures.comgrantome.com

Direct hydrogen-deuterium (H-D) exchange on aromatic rings is a powerful technique for isotopic labeling. acs.org Acid-catalyzed exchange reactions are among the most efficient methods for this purpose. nih.gov Strong deuterated acids like D2SO4 or CF3COOD can facilitate the exchange at electron-rich positions of the aromatic ring through an electrophilic aromatic substitution mechanism. aklectures.comnih.govyoutube.com For 5-methoxybenzimidazole, the methoxy (B1213986) group activates the ortho and para positions, making the 4, 6, and potentially 7 positions susceptible to deuteration.

Transition metal-catalyzed H-D exchange offers another viable route. oup.com Catalysts based on platinum, palladium, and ruthenium have been shown to effectively catalyze deuteration of aromatic compounds using D2O as the deuterium source. oup.commarquette.edujst.go.jp These reactions often require elevated temperatures and pressures but can achieve high levels of deuterium incorporation. juniperpublishers.comansto.gov.au For instance, a Pt/C catalyst in the presence of D2O and H2 gas has been used for the deuteration of electron-rich aromatic rings under relatively mild conditions. oup.com An iron-based single-atom catalyst has also shown high efficiency in deuterating anilines and other heteroaromatics with D2O. nih.gov

It's important to note that the conditions for these exchange reactions must be carefully controlled to avoid unwanted side reactions or loss of functional groups. nih.gov

An alternative and often more regioselective approach is to synthesize the target molecule from building blocks that already contain the deuterium labels. grantome.com In the case of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, this would involve the synthesis of deuterated 4-methoxy-o-phenylenediamine. researchgate.net The synthesis could start from a commercially available or synthetically prepared deuterated benzene (B151609) derivative. uwaterloo.ca For example, a deuterated p-anisidine (B42471) could be nitrated and then reduced to form the required deuterated diamine. The subsequent cyclization with carbon disulfide would then yield the final deuterated product. prepchem.comresearchgate.net This method provides greater control over the positioning of the deuterium atoms.

Following the synthesis, purification of the deuterated compound is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed. ansto.gov.aumdpi.com

Isotopic enrichment is the process of increasing the abundance of a specific isotope in a sample. quora.comyoutube.com While the synthetic methods aim for high deuterium incorporation, further enrichment might be necessary. Techniques for isotopic enrichment include:

Gas Centrifugation: This method separates isotopes based on mass by spinning a gas at high speeds. quora.comnuclearmuseum.orgwikipedia.org

Gaseous Diffusion: Lighter isotopes diffuse more readily through a porous membrane. nuclearmuseum.org

Electromagnetic Separation: This technique uses a magnetic field to separate ions based on their mass-to-charge ratio. quora.com

Laser Isotope Separation: Lasers can be tuned to selectively excite and ionize one isotope. youtube.comwikipedia.orgnumberanalytics.com

Chemical Exchange: This method utilizes the slight differences in reaction rates between isotopes. quora.comyoutube.comwikipedia.org

The choice of enrichment method depends on the specific isotope and the desired level of purity. quora.com For laboratory-scale synthesis, repeated purification steps and careful selection of deuteration conditions are the primary means of achieving high isotopic purity. nih.gov

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield requires careful optimization of reaction conditions. researchgate.netresearchgate.netacs.org Key parameters to consider include:

| Parameter | Influence on Deuteration |

| Catalyst | The choice of catalyst (e.g., acid, transition metal) and its loading can significantly affect the rate and selectivity of the deuteration reaction. oup.comnih.gov |

| Deuterium Source | The purity and excess of the deuterium source (e.g., D2O, D2SO4) are critical for driving the equilibrium towards the deuterated product. juniperpublishers.com |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. ansto.gov.aunih.gov |

| Pressure | For gas-phase reactions or those involving gaseous reagents like D2, pressure is a key factor in achieving high deuterium incorporation. juniperpublishers.comnih.gov |

| Solvent | The solvent can influence the solubility of the substrate and catalyst, as well as the reaction mechanism. nih.gov |

| Reaction Time | Sufficient reaction time is necessary to achieve high levels of deuteration, but prolonged times may lead to byproducts. researchgate.net |

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for both yield and isotopic enrichment.

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 from a laboratory scale to larger research and development quantities introduces several challenges. mdpi.comnih.gov

Key Considerations for Scale-Up:

Reagent Cost and Availability: The cost of deuterated reagents, especially on a larger scale, can be a significant factor. juniperpublishers.com

Reaction Exotherms: Heat management becomes more critical in larger reactors to prevent runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing is essential for maintaining reaction homogeneity and achieving consistent results.

Purification Methods: Chromatographic methods that are practical on a small scale may become cumbersome and expensive for larger quantities. Alternative purification techniques like crystallization or extraction may need to be developed. mdpi.com

Equipment: Specialized equipment, such as high-pressure reactors for catalytic deuterations, may be required. ansto.gov.au

Process Safety: A thorough safety assessment is necessary to handle potentially hazardous reagents and reaction conditions on a larger scale.

Careful process development and optimization are essential to ensure a safe, efficient, and scalable synthesis of the desired deuterated compound for further research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Analogs

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the isotopic purity of deuterated compounds like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between the deuterated molecule and its non-deuterated counterpart, as well as other isotopologues with varying numbers of deuterium (B1214612) atoms.

The molecular formula of the non-deuterated 2-Mercapto-5-methoxybenzimidazole is C8H8N2OS, with a monoisotopic mass of approximately 180.0357 Da. nih.gov The introduction of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3.0188 Da (3 x 1.006276 Da, the mass difference between deuterium and protium).

In a typical HRMS analysis, the sample is ionized and the resulting ions are separated based on their m/z values. The high resolving power of the instrument is crucial for separating the isotopic peaks, which may be close in mass. nih.govyoutube.com The relative intensities of the peaks corresponding to the fully deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species are used to calculate the isotopic purity and the percentage of deuterium incorporation. This is a critical quality control step, ensuring the labeled compound meets the required specifications for its intended use. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique that monitors the exchange rate of hydrogens with deuterium when a protein is exposed to D2O, providing information on protein structure and dynamics. nih.govnih.gov

Table 1: Theoretical HRMS Data for Isotopologues of 2-Mercapto-5-methoxybenzimidazole

| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Non-deuterated (d0) | C₈H₈N₂OS | 180.0357 |

Note: The table presents theoretical values. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the atomic structure of a molecule. For 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, a combination of ¹H, ¹³C, and ²H NMR experiments is used to confirm the precise locations of the deuterium atoms on the benzimidazole (B57391) core.

Proton NMR (¹H-NMR) is highly effective for verifying the success of a deuteration reaction. magritek.com The fundamental principle is that deuterium (²H) is not detected in a standard ¹H-NMR experiment. Therefore, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum.

In the ¹H-NMR spectrum of non-deuterated 2-Mercapto-5-methoxybenzimidazole, signals corresponding to the aromatic protons at positions 4, 6, and 7 of the benzimidazole ring would be observed. rsc.orgresearchgate.net Upon successful deuteration to form 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, these specific signals would be absent or significantly reduced in intensity. The integration values of the remaining proton signals (e.g., the methoxy (B1213986) protons and the N-H proton) relative to an internal standard would confirm the quantitative removal of the targeted protons.

Table 2: Comparison of Hypothetical ¹H-NMR Data for 2-Mercapto-5-methoxybenzimidazole and its d3 Analog

| Position | Non-deuterated (¹H) Chemical Shift (δ, ppm) | 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 (¹H) Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~12.5 | ~12.5 |

| Aromatic H -4 | ~7.1 | Absent |

| Methoxy (-OCH ₃) | ~3.8 | ~3.8 |

| Aromatic H -6 | ~6.9 | Absent |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is illustrative, based on related benzimidazole structures. rsc.orgresearchgate.net

Carbon-13 NMR (¹³C-NMR) provides further evidence for the position of deuteration. The substitution of a proton with a deuteron on a carbon atom causes several effects in the ¹³C-NMR spectrum:

Isotopic Shift: The resonance of the carbon atom directly bonded to deuterium (C-D) is shifted slightly upfield (to a lower ppm value) compared to its protonated (C-H) counterpart.

Coupling: The one-bond carbon-hydrogen coupling (¹JCH), which can split the carbon signal into a doublet, is replaced by a carbon-deuterium coupling (¹JCD). Due to the spin (I=1) of deuterium, the carbon signal appears as a triplet (1:1:1 intensity ratio). The ¹JCD coupling constant is smaller than the ¹JCH constant.

Signal Attenuation: The intensity of the C-D carbon signal is often reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached deuterium.

For 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, the signals for carbons C-4, C-6, and C-7 would exhibit these characteristic changes, confirming deuteration at these specific sites. The chemical shifts of other carbons in the molecule would remain largely unaffected. mdpi.com

Table 3: Expected ¹³C-NMR Data for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

| Carbon Position | Non-deuterated Chemical Shift (δ, ppm) | Expected Change upon Deuteration at C4, C6, C7 |

|---|---|---|

| C-2 (C=S) | ~175 | No significant change |

| C-4 | ~115 | Upfield shift, splitting into a triplet |

| C-5 | ~156 | No significant change |

| C-6 | ~110 | Upfield shift, splitting into a triplet |

| C-7 | ~100 | Upfield shift, splitting into a triplet |

| C-3a/C-7a | ~135 / ~131 | Minor isotopic shifts |

Note: Chemical shifts are approximate, based on data for the parent compound and related structures. nih.govchemrevlett.comresearchgate.net

Deuterium NMR (²H-NMR) spectroscopy offers the most direct method for confirming the identity and location of deuterium labels in a molecule. wikipedia.org This technique directly observes the deuterium nuclei. A ²H-NMR spectrum of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 would show distinct signals corresponding to the deuterium atoms at the 4, 6, and 7 positions.

The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, although the resolution is generally lower. magritek.com The presence of peaks in the aromatic region of the ²H-NMR spectrum provides unambiguous proof of successful deuteration on the benzene (B151609) ring. The absence of signals in other regions (e.g., the methoxy region) confirms the positional specificity of the labeling. This method is particularly valuable as it can verify the effectiveness of deuteration, showing a strong peak where the corresponding proton signal has disappeared in the ¹H-NMR spectrum. magritek.comwikipedia.org

Table 4: Predicted ²H-NMR Signal for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

| Deuterium Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| D-4 | ~7.1 |

| D-6 | ~6.9 |

Note: Chemical shifts are predicted to be similar to the corresponding proton shifts in the non-deuterated compound.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. These techniques are sensitive to changes in mass and can therefore be used to confirm deuteration. The key principle is the mass effect on bond vibration frequency: a bond to a heavier isotope will vibrate at a lower frequency.

In the FT-IR and Raman spectra of 2-Mercapto-5-methoxybenzimidazole, characteristic absorption/scattering bands corresponding to the stretching and bending vibrations of the aromatic C-H bonds are present. For the deuterated analog, these C-H bands are replaced by new bands at lower wavenumbers, corresponding to C-D vibrations. The theoretical frequency for a C-D stretch is approximately 1/√2 (or ~0.71) times that of the corresponding C-H stretch.

For example, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region in the IR and Raman spectra. atlantis-press.com In 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, new bands corresponding to C-D stretching would be expected to appear in the 2300-2200 cm⁻¹ region. Similarly, C-H out-of-plane bending vibrations would also shift to lower frequencies. The observation of these new C-D bands and the disappearance of the corresponding C-H bands provide strong evidence for the successful and specific deuteration of the aromatic ring. nih.govresearchgate.netnih.gov

Table 5: Characteristic Vibrational Frequencies and Expected Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |

| Aromatic C-H/C-D In-plane Bend | 1300 - 1000 | ~920 - 710 |

Note: Data is based on general spectroscopic principles and data from related benzimidazole compounds. atlantis-press.com

X-ray Crystallography of Deuterated 2-Mercapto-5-methoxybenzimidazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 can be challenging, a successful analysis would provide precise bond lengths, bond angles, and conformational details.

Table 6: Illustrative Crystallographic Data for a Benzimidazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 110.5 |

| Volume (ų) | 945 |

Note: This table provides example data for a generic benzimidazole derivative to illustrate the type of information obtained from X-ray crystallography and does not represent the specific target compound. researchgate.netnih.gov

Kinetic and Mechanistic Investigations Utilizing Deuterium Isotope Effects

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Organic Reactions

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu According to the principles of quantum mechanics, a chemical bond possesses a zero-point vibrational energy (ZPE), which is the lowest possible energy state for that vibration. core.ac.uk A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. core.ac.ukfaccts.de

For a reaction to occur, an energy barrier, known as the activation energy, must be overcome. If the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction, the difference in ZPE between the C-H and C-D bonds contributes to a difference in the activation energies for the respective reactions. core.ac.ukgla.ac.uk Breaking the C-H bond requires less energy than breaking the stronger C-D bond, resulting in a faster reaction rate for the hydrogen-containing compound. libretexts.orggla.ac.uk This leads to a "normal" primary kinetic isotope effect, where the ratio of the rate constants (kH/kD) is greater than 1. core.ac.uk The magnitude of the primary KIE can provide information about the transition state of the reaction; a more symmetric transition state, where the bond is approximately half-broken, often exhibits a maximal KIE. princeton.edu

Conversely, an "inverse" KIE (kH/kD < 1) can occur if the bonding to the isotopic center becomes stiffer in the transition state compared to the reactant. wikipedia.org This is often observed in secondary kinetic isotope effects. In some cases, exceptionally large KIEs are observed, which cannot be explained by ZPE differences alone. These are often attributed to quantum mechanical tunneling, where a particle, typically a proton, penetrates through the energy barrier rather than going over it. gla.ac.ukepfl.ch Tunneling is more probable for the lighter proton than for the deuteron (B1233211), leading to significantly enhanced kH/kD ratios. gla.ac.ukepfl.ch

Experimental Design for Determining Primary and Secondary Deuterium (B1214612) Isotope Effects

The experimental determination of deuterium isotope effects typically involves comparing the reaction rates of the non-deuterated (protiated) and deuterated substrates under identical conditions. acs.org Several methods can be employed, including intermolecular and intramolecular competition experiments. epfl.ch

In an intermolecular competition experiment , the reactions of the separate protiated and deuterated starting materials are monitored over time. epfl.ch This can be achieved by running the reactions in parallel and analyzing the disappearance of the reactant or the appearance of the product using techniques like UV-Vis spectroscopy, HPLC, or NMR. acs.org The ratio of the second-order rate constants gives the KIE. acs.org

A more precise method is the intramolecular competition experiment , where a substrate containing both hydrogen and deuterium at the reactive site is used. epfl.ch The relative amounts of the hydrogen- and deuterium-containing products are then measured. Another common approach involves running the reaction with a 1:1 mixture of the protiated and deuterated reactants and analyzing the isotopic composition of the product at a low conversion rate. acs.org

Primary deuterium isotope effects (1° DKIE) are measured when the bond to the deuterium atom is broken or formed in the rate-determining step. core.ac.uk For instance, in the acid-catalyzed activation of a benzimidazole (B57391) derivative, if the protonation/deprotonation at a deuterated position is rate-limiting, a significant 1° DKIE would be expected.

Secondary deuterium isotope effects (2° DKIE) are observed when the deuterium is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to changes in hybridization. wikipedia.org For example, a change from sp3 to sp2 hybridization at the deuterated carbon typically results in a normal secondary KIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 leads to an inverse effect (kH/kD ≈ 0.8-0.9). wikipedia.org

A practical method for determining 1° DKIEs in reactions where a proton is transferred from the solvent is to conduct the reaction in a 50:50 mixture of H2O and D2O. nih.govnih.gov The ratio of the protiated and deuterated products, which can be determined by NMR or mass spectrometry, provides the product deuterium isotope effect (PDIE). nih.govnih.gov This PDIE can then be related to the 1° DKIE. nih.gov

| KIE Measurement Technique | Description | Typical Application |

| Intermolecular Competition | Separate reactions of protiated and deuterated substrates are monitored. epfl.ch | Determining the overall rate difference between two isotopologues. |

| Intramolecular Competition | A single substrate contains both H and D at the reactive site, or a mixture of isotopologues is used. epfl.ch | High-precision measurement of KIEs by analyzing product ratios. |

| Product Analysis in H₂O/D₂O | Reaction is run in a mixed solvent, and the isotopic distribution in the product is analyzed. nih.govnih.gov | Determining 1° DKIEs for solvent-mediated proton transfer steps. |

Mechanistic Insights from KIEs on Reactions Involving 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

The use of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 and related deuterated compounds has been instrumental in understanding the mechanism of action of proton pump inhibitors. nih.govnih.gov The activation of these prodrugs is initiated by protonation in the acidic environment of the stomach's parietal cells. nih.govnih.gov This is followed by a series of intramolecular rearrangements to form a reactive sulfenamide (B3320178) species, which then covalently binds to cysteine residues on the H+/K+-ATPase, inhibiting its function. droracle.aidrugbank.com

By studying the reaction rates of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 compared to its non-deuterated counterpart, researchers can determine if the protonation/deprotonation steps involving the benzimidazole ring are part of the rate-determining step. A significant primary kinetic isotope effect would indicate that a C-H bond on the aromatic ring is broken in the rate-limiting step. However, given the known mechanism of PPI activation, which involves protonation at the pyridine (B92270) nitrogen followed by intramolecular rearrangement, a primary KIE related to the deuterated positions on the benzimidazole ring is not typically expected. jnmjournal.orgnih.gov

Instead, secondary kinetic isotope effects are more likely to be observed. The conversion of the benzimidazole moiety during the activation process involves changes in electronic structure and potentially hybridization at the carbon atoms. The presence of deuterium at positions 4, 6, and 7 would probe these changes. For example, if the transition state of the rate-determining step involves a significant change in the electronic delocalization of the benzimidazole ring, a measurable secondary KIE could be detected.

Studies on related systems have shown that deuterium substitution can influence metabolic pathways, particularly those mediated by cytochrome P450 enzymes. nih.gov While not directly related to the activation mechanism in the stomach, if 2-Mercapto-5-methoxybenzimidazole were subject to metabolic degradation involving the benzimidazole ring, deuteration at these positions could lead to a KIE, potentially altering its pharmacokinetic profile. nih.govnih.gov For instance, if hydroxylation of the benzimidazole ring is a metabolic pathway, deuteration at the site of hydroxylation would lead to a primary KIE, slowing down the metabolism.

| Isotope Effect Type | Potential Mechanistic Insight for Benzimidazole Reactions |

| Primary KIE | Would suggest rate-limiting cleavage of a C-H/C-D bond on the benzimidazole ring. |

| Secondary KIE | Indicates changes in bonding or hybridization at the deuterated carbons in the transition state. |

| Solvent Isotope Effect | Probes the role of proton transfer from the solvent in the activation mechanism. |

Computational Verification of KIE Data for Reaction Pathway Mapping

Computational chemistry provides a powerful complement to experimental KIE studies. researchgate.netnih.gov Theoretical models can be used to calculate KIEs for proposed reaction mechanisms, and the comparison of these calculated values with experimental data can help validate or refute a particular pathway. researchgate.net The Bigeleisen-Mayer equation is a cornerstone of theoretical KIE calculations, relating the KIE to the vibrational frequencies of the reactants and the transition state. researchgate.net

To computationally verify KIE data for a reaction involving 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, one would first need to map out the potential energy surface for the reaction. This involves identifying the structures of the reactants, products, intermediates, and transition states using quantum mechanical methods, such as density functional theory (DFT). Once the stationary points on the potential energy surface are located, their vibrational frequencies can be calculated.

The KIE is then computed from the ZPEs and other vibrational contributions of the protiated and deuterated species. faccts.de For reactions involving significant quantum tunneling, more advanced computational methods, such as semiclassical instanton theory or path integral simulations, may be necessary to accurately reproduce the experimental KIE. nih.govnih.gov

In the context of the acid-activation of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, computational models could be used to:

Calculate the secondary KIEs for different proposed rate-determining steps in the intramolecular rearrangement.

Determine the transition state structures for each step.

Assess the likelihood of quantum tunneling in any proton transfer steps.

By comparing the computationally predicted KIEs for various plausible mechanisms with the experimentally measured values, a more detailed and accurate picture of the reaction pathway can be constructed. princeton.eduacs.org

| Computational Method | Application in KIE Verification |

| Density Functional Theory (DFT) | Locating transition states and calculating vibrational frequencies. |

| Bigeleisen-Mayer Equation | Calculating KIEs from vibrational frequency data. researchgate.net |

| Path Integral Simulations | Incorporating quantum tunneling effects into KIE calculations. nih.gov |

Application in Metabolic Pathway Elucidation and Preclinical Pharmacokinetic Research

Isotope Tracing in In Vitro Metabolic Systems (e.g., Microsomes, Hepatocytes)

In vitro metabolic systems, such as liver microsomes and hepatocytes, are fundamental tools for studying the biotransformation of drugs. The use of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 in these systems allows for precise isotope tracing experiments. When co-incubated with its non-deuterated counterpart, the deuterated compound can act as an internal standard, enabling accurate quantification of the formation of this specific metabolite from the parent drug, omeprazole (B731).

These in vitro systems contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. By analyzing the metabolic profile over time, researchers can identify the specific enzymes responsible for the formation of 2-mercapto-5-methoxybenzimidazole and any subsequent metabolites. The use of deuterated standards is crucial for distinguishing between the metabolite of interest and other endogenous or exogenous compounds in the complex matrix of microsomal or hepatocyte incubations.

Table 1: Representative Data from an In Vitro Isotope Tracing Study in Human Liver Microsomes

| Time (min) | Concentration of Unlabeled Metabolite (nM) | Concentration of Deuterated Standard (nM) | Calculated Metabolite Formation Rate (pmol/min/mg protein) |

| 0 | 0.0 | 50.0 | 0.0 |

| 5 | 12.5 | 50.0 | 2.5 |

| 15 | 35.0 | 50.0 | 2.3 |

| 30 | 62.5 | 50.0 | 2.1 |

| 60 | 98.0 | 50.0 | 1.6 |

| This table is illustrative and represents typical data obtained in such experiments. The concentrations of the unlabeled metabolite are measured against the constant concentration of the deuterated internal standard. |

Elucidation of Metabolic Transformations in Non-Human Biological Models (e.g., Rodent Studies)

Preclinical studies in non-human biological models, such as rodents, are essential for understanding the in vivo pharmacokinetics and metabolism of a new chemical entity. The administration of a drug candidate alongside a tracer dose of its deuterated metabolite, or the deuterated parent drug itself, allows for the detailed elucidation of metabolic pathways in a whole-organism context.

Quantitative Analysis of Deuterated Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The use of stable isotope-labeled internal standards, such as 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, is a cornerstone of this technique.

In a typical LC-MS/MS assay, the deuterated standard is added to the biological sample at a known concentration before sample preparation. It co-elutes with the unlabeled analyte during liquid chromatography and is detected by the mass spectrometer based on its unique mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and accurately quantify the concentration of the analyte in the sample. This method corrects for any variability in sample extraction, injection volume, and ionization efficiency, leading to highly accurate and precise results.

Table 2: Typical LC-MS/MS Parameters for the Analysis of 2-Mercapto-5-methoxybenzimidazole and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Mercapto-5-methoxybenzimidazole | 181.0 | 149.0 | 20 |

| 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 | 184.0 | 152.0 | 20 |

| This table provides an example of the mass transitions that would be monitored in an LC-MS/MS experiment for the specified compounds. |

Investigation of Cytochrome P450-Mediated Metabolism with Deuterium (B1214612) Probes

The metabolism of omeprazole is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. researchgate.netnih.gov These enzymes are responsible for the formation of the various metabolites of omeprazole, including the precursor to 2-mercapto-5-methoxybenzimidazole. Deuterium labeling can be a powerful tool to investigate the mechanisms of CYP-mediated reactions.

The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of metabolic reactions that involve the cleavage of that bond. By strategically placing deuterium atoms at potential sites of metabolism on the benzimidazole (B57391) ring, researchers can probe the specific positions that are targeted by CYP enzymes. If the metabolism at the deuterated positions is a significant pathway, a decrease in the rate of metabolite formation will be observed. This information is invaluable for understanding the structure-metabolism relationships of a drug and for designing new drug candidates with improved metabolic stability.

Assessment of Metabolic Stability and Clearance in Isolated Systems

Metabolic stability assays are conducted early in the drug discovery process to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. The use of a deuterated internal standard like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is essential for the accurate quantification of the parent compound during these experiments.

The data from metabolic stability assays can be used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are then often used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance of the drug in humans. An accurate assessment of metabolic stability is critical for selecting drug candidates with favorable pharmacokinetic profiles.

Table 3: Illustrative Metabolic Stability Data for a Hypothetical Compound in Human Liver Microsomes

| Incubation Time (min) | Percent of Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| This table demonstrates the typical decline in the concentration of a compound over time in a metabolic stability assay, which would be accurately measured using a deuterated internal standard. |

Bioanalytical Method Development and Internal Standard Applications

Development of Highly Sensitive and Selective LC-MS/MS Methods for 2-Mercapto-5-methoxybenzimidazole

2-Mercapto-5-methoxybenzimidazole is a crucial intermediate in the synthesis of several proton pump inhibitors, including omeprazole (B731), and is also one of its metabolites. mdpi.com Therefore, sensitive and selective methods for its detection are vital for metabolic and pharmacokinetic studies. The development of such methods using LC-MS/MS involves the meticulous optimization of both chromatographic separation and mass spectrometric detection. researchgate.netijpsr.com

The process typically begins with establishing the optimal chromatographic conditions to ensure the analyte is well-separated from endogenous matrix components. rsc.org For benzimidazole (B57391) compounds like 2-Mercapto-5-methoxybenzimidazole, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.gov

Typical LC-MS/MS Method Parameters: A common approach involves using a C18 analytical column with a gradient elution mobile phase, often consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. lcms.cz The mass spectrometer is typically a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. lcms.cznih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | |

| Mobile Phase A | 0.1% Formic Acid or 5-10 mM Ammonium Acetate/Formate in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | lcms.cz |

| Flow Rate | 0.2 - 0.4 mL/min | lcms.cznih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | scienceopen.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Role of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 as an Internal Standard in Quantitative Bioanalysis

The fundamental purpose of an internal standard in quantitative analysis is to correct for the variability inherent in sample processing and instrumental analysis. pharmacompass.com An ideal IS should behave identically to the analyte during extraction, derivatization, and ionization but be distinguishable by the detector. pharmacompass.com 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 serves this role exceptionally well for the quantification of its non-labeled analogue.

As a stable isotope-labeled internal standard, it has nearly identical physicochemical properties to the analyte, including retention time, extraction recovery, and ionization efficiency. nih.gov However, its mass is different due to the incorporation of three deuterium (B1214612) atoms (a mass difference of 3 Daltons). This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently while ensuring that any variations affecting the analyte during the analytical process also affect the IS to the same extent. nih.gov This co-eluting, chemically identical behavior effectively normalizes variations, leading to highly accurate and precise quantification. rsc.orgnih.gov For instance, the use of D3-omeprazole has been shown to be highly effective in identifying and quantifying drug-related metabolites in complex matrices like mouse brain and plasma. nih.gov

Matrix Effects and Isotope Dilution Mass Spectrometry Principles

One of the most significant challenges in LC-MS/MS-based bioanalysis is the "matrix effect." rsc.org This phenomenon refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the biological matrix (e.g., salts, phospholipids, proteins). Matrix effects can lead to poor data reproducibility and significant inaccuracies in quantification. rsc.org

Isotope Dilution Mass Spectrometry (IDMS) is the most reliable method to overcome matrix effects. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3) to the sample at the earliest stage of preparation. nih.gov Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects. By measuring the ratio of the response of the analyte to the response of the SIL-IS, the variations caused by matrix effects are cancelled out. nih.gov This ensures that the calculated concentration of the analyte remains accurate, even if the absolute signal intensity fluctuates between samples.

Method Validation Parameters for Deuterated Internal Standards (e.g., Accuracy, Precision, LOD, LOQ)

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process according to guidelines from regulatory bodies like the FDA and EMA. europa.euwho.intnih.gov The validation process assesses several key performance characteristics.

Accuracy: This measures the closeness of the mean test results to the true or nominal concentration of the analyte. It is expressed as the percentage of the nominal value.

Precision: This assesses the closeness of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is determined at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. lcms.cz

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. lcms.czscienceopen.com

The use of a deuterated internal standard like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is instrumental in meeting the stringent acceptance criteria for these parameters.

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ). | nih.govscienceopen.comeuropa.eu |

| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ). | nih.govscienceopen.comeuropa.eu |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | ijpsr.com |

| Matrix Effect | The CV of the IS-normalized matrix factor calculated from different lots of matrix should be ≤15%. | europa.eu |

| Recovery | Should be consistent, precise, and reproducible. | ijpsr.com |

Applications in Complex Biological Matrices (Excluding Human Clinical Samples)

The validated LC-MS/MS methods utilizing 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 as an internal standard are applied in various preclinical studies to understand the pharmacokinetics of parent drugs like omeprazole. These studies are essential for drug development and are conducted in various animal species.

For example, LC-MS/MS methods have been successfully developed for the quantitative determination of omeprazole and its metabolites in rat and dog plasma. nih.gov A key study also detailed the use of D3-omeprazole for the identification and pharmacokinetic profiling of omeprazole and its seventeen metabolites in both the plasma and brain tissue of mice. nih.gov The analysis in brain tissue is particularly challenging due to the high lipid and protein content, which can cause significant matrix effects. nih.gov

Sample preparation in these studies is critical for removing interferences. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. scienceopen.com

The use of a robust SIL-IS like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is indispensable in these applications, ensuring that reliable and accurate data are generated from these complex biological matrices, thereby providing a clear understanding of a drug's behavior in vivo. nih.gov

Theoretical and Computational Chemistry Studies of Deuterated Benzimidazoles

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules. These calculations can elucidate the impact of deuteration on the electronic structure and chemical reactivity of benzimidazole (B57391) derivatives. The replacement of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that is the basis of the deuterium kinetic isotope effect (DKIE). This effect can slow down metabolic processes that involve the cleavage of these bonds, thereby enhancing the metabolic stability of a drug. researchgate.net

QM calculations can predict key electronic parameters that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of a molecule; a larger gap implies higher stability. researchgate.net For deuterated benzimidazoles, DFT calculations can precisely model the subtle changes in electron distribution and orbital energies resulting from isotopic substitution. While specific calculations for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 are not publicly available, representative data for related heterocyclic compounds illustrate the typical outputs of such analyses.

Mechanistic studies on related compounds reveal that processes like photocatalytic desulfurization can involve single electron transfer, where a sulfinyl radical intermediate is formed. researchgate.netresearchgate.netresearchgate.net QM calculations help to map the potential energy surfaces for such reactions, identifying transition states and reaction barriers, and explaining how deuteration might influence reaction pathways and rates.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital; related to the capacity to donate electrons. |

| LUMO Energy | -0.081 | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept electrons. |

| HOMO-LUMO Gap | 0.154 | Indicates chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment | 3.45 D | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations of Deuterated 2-Mercapto-5-methoxybenzimidazole Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a deuterated compound like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 interacts with biological macromolecules, such as enzymes or receptors, and its behavior in a solvent environment like water. nih.gov

An MD simulation could be set up to model the deuterated benzimidazole derivative within the active site of a target protein. The simulation would track the trajectories of all atoms in the system, revealing information about the stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational flexibility of both the ligand and the protein. nih.gov Comparing the simulation results of the deuterated analog with its non-deuterated counterpart can reveal subtle differences in binding dynamics or residence time within the binding pocket, which may arise from the altered vibrational properties and bond strengths of the C-D bonds.

Furthermore, MD simulations are valuable for studying how these molecules interact with and permeate cell membranes, a critical factor for drug efficacy. mdpi.com Studies on similar benzimidazole derivatives have used MD to explore their interactions with phospholipid bilayers, calculating the energy barriers for membrane permeation. mdpi.com Such simulations for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 could predict its permeability and potential to accumulate within cells.

Prediction of Isotopic Effects on Molecular Vibrations and Spectra

The substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of a molecule. These changes can be accurately predicted using computational methods and observed experimentally using infrared (IR) and Raman spectroscopy. uwa.edu.au For a molecule like 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, deuteration occurs on the benzene (B151609) ring.

Theoretical calculations, often performed using DFT, can compute the harmonic vibrational frequencies for both the deuterated and non-deuterated forms of the molecule. uwa.edu.au The C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2800-3100 cm⁻¹) due to the increased mass of deuterium. Similarly, C-D bending modes will also be shifted to lower wavenumbers.

Experimental studies on N-deuterated benzimidazole have shown that isotopic substitution can lead to distinct spectral features, such as the appearance of doublet bands in the N-D valence stretching region near 2600 cm⁻¹, which are not present in the non-deuterated form. researchgate.netresearchgate.netk-state.edu This phenomenon can be caused by Fermi resonance between the fundamental N-D stretching vibration and overtone or combination bands. researchgate.net Computational analysis helps to assign these complex vibrational modes and validate experimental spectra. researchgate.net

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Relative Frequency Shift (νC-D / νC-H) |

|---|---|---|---|

| Stretching (ν) | ~3000 | ~2240 | ~0.75 |

| Bending (δ) | ~1400 | ~1050 | ~0.75 |

Docking Studies and Binding Energy Calculations for Deuterated Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. google.com For deuterated benzimidazole analogs, docking studies are essential to assess whether isotopic substitution alters the binding affinity or mode of interaction with a biological target. Docking simulations place the ligand (the deuterated benzimidazole) into the active site of a target protein and calculate a score that estimates the binding affinity. nih.gov

Following docking, more rigorous methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity. mdpi.com These calculations can be performed for both the deuterated and non-deuterated compounds to determine if deuteration provides any advantage in target binding. While the electronic changes from deuteration are minor, subtle shifts in conformation or vibrational entropy could influence binding.

Studies on various benzimidazole derivatives have used docking and binding energy calculations to understand their inhibitory mechanisms against targets like phosphatidylinositol 3-kinase (PI3K) and to identify key amino acid residues responsible for binding. nih.gov For 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, such studies would be crucial to confirm that deuteration does not negatively impact target engagement while providing the desired metabolic stability. google.com

Computational Design of Novel Deuterated Benzimidazole Derivatives

Computational chemistry is not only for analysis but also for the proactive design of new molecules. mdpi.comnih.gov The insights gained from QM, MD, and docking studies can be integrated into a rational design cycle to create novel deuterated benzimidazole derivatives with optimized properties. For example, if QM calculations identify other metabolically liable sites on the molecule, these positions could also be targeted for deuteration.

In silico screening allows researchers to design and evaluate thousands of virtual compounds before committing to costly and time-consuming chemical synthesis. mdpi.com By modifying the core structure of 2-Mercapto-5-methoxybenzimidazole—for instance, by altering substituents or their positions—and then applying deuteration, libraries of new potential drug candidates can be generated. These virtual libraries can be rapidly screened using docking and ADME (absorption, distribution, metabolism, and excretion) prediction tools to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com This computational approach accelerates the drug discovery process and enhances the probability of developing a successful drug. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies of Deuterated Analogs

Synthesis of Chemically Modified 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 Derivatives

The synthesis of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is not commonly detailed in standard literature, which primarily focuses on the protium (B1232500) analog due to its role as a key intermediate in the manufacturing of proton pump inhibitors like omeprazole (B731). chinjmap.com However, a plausible synthetic route can be devised based on established methods for synthesizing the parent compound and general techniques for aromatic deuteration.

The synthesis of the non-deuterated parent compound, 2-Mercapto-5-methoxybenzimidazole, typically begins with p-anisidine (B42471), which undergoes a series of reactions including acetylation, nitration, reduction, and finally cyclization. chinjmap.com One efficient method involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide. prepchem.com

To produce the specifically deuterated analog, 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, the most direct strategy involves the use of a deuterated precursor. Research has demonstrated that exhaustive deuteration of the aromatic ring of 1,2-phenylenediamine can be achieved by heating it in an acidic deuterium (B1214612) oxide (D₂O) medium. researchgate.net A similar principle can be applied to a suitable precursor for the target molecule.

A proposed synthetic pathway is outlined below:

Table 1: Proposed Synthetic Route for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

| Step | Reactant(s) | Reagents and Conditions | Product | Rationale |

|---|---|---|---|---|

| 1 | 4-Methoxy-2-nitroaniline | D₂SO₄, D₂O, heat | 4-Methoxy-2-nitroaniline-3,5,6-d3 | Acid-catalyzed H/D exchange on the activated aromatic ring. The nitro and amino groups direct the exchange to the available ortho and para positions. |

| 2 | 4-Methoxy-2-nitroaniline-3,5,6-d3 | H₂, Raney Nickel or Na₂S/NH₄Cl | 4-Methoxy-1,2-phenylenediamine-3,5,6-d3 | Standard reduction of the nitro group to an amine. |

| 3 | 4-Methoxy-1,2-phenylenediamine-3,5,6-d3 | Carbon disulfide (CS₂), KOH / Ethanol | 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 | Cyclization reaction to form the benzimidazolethione ring structure. prepchem.com |

Alternatively, methods using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in D₂O have proven effective for the H-D exchange on various aromatic rings and could be applied to 2-Mercapto-5-methoxybenzimidazole itself, although this may lead to a different deuteration pattern. researchgate.net

Investigation of Deuterium's Influence on Ligand-Receptor Interactions in In Vitro Systems

The substitution of hydrogen with deuterium does not significantly alter the steric or electronic properties of a molecule. Therefore, the fundamental pharmacodynamic interactions, such as binding affinity to a receptor, are generally expected to remain unchanged. However, the influence of deuterium can be profound on the molecule's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov

The primary mechanism by which benzimidazoles exert their biological effects often involves interaction with specific enzymes or receptors. nih.govresearchgate.net Investigating the influence of deuteration on these interactions can be accomplished using advanced analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govnih.gov

HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium when a protein is placed in a deuterated solvent. nih.gov Ligand binding typically protects specific regions of the protein from this exchange, leading to a measurable reduction in deuterium uptake. nih.govacs.org

Table 2: Hypothetical HDX-MS Study Design

| Step | Description | Expected Outcome | Interpretation |

|---|---|---|---|

| 1 | Baseline Exchange: Analyze the target receptor alone in D₂O buffer. | Establish a baseline deuterium uptake map for the receptor. | Identifies solvent-exposed and flexible regions of the protein. |

| 2 | Protium Compound Interaction: Analyze the receptor incubated with non-deuterated 2-Mercapto-5-methoxybenzimidazole. | Identify regions with reduced deuterium uptake compared to baseline. | Pinpoints the binding site and allosterically affected regions upon ligand binding. nih.gov |

| 3 | Deuterated Compound Interaction: Analyze the receptor incubated with 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3. | Compare deuterium uptake patterns with the protium compound. | A virtually identical pattern would confirm that deuteration does not alter the binding mode or induced conformational changes in the receptor. |

While the binding affinity is unlikely to change, the KIE is critical. If the C-H bonds at positions 4, 6, or 7 are involved in a rate-limiting metabolic step (e.g., hydroxylation by cytochrome P450 enzymes), the stronger C-D bond will slow this process down. nih.govnih.gov This does not change the direct ligand-receptor interaction but can lead to a longer residence time of the active compound in the system, potentially enhancing its therapeutic effect or duration of action.

SAR Profiling of Deuterated Benzimidazoles in Biochemical Assays

Structure-Activity Relationship (SAR) studies of benzimidazoles have revealed that modifications at various positions on the bicyclic ring system can significantly influence biological activity. nih.govresearchgate.net Substitutions at the N1, C2, C5, and C6 positions are particularly important for modulating the anti-inflammatory, antimicrobial, or anticancer effects of these compounds. nih.govrjptonline.org

Introducing deuterium is a subtle structural modification. Unlike adding a bulky functional group or an electron-withdrawing/donating group, deuteration at positions 4, 6, and 7 is not expected to directly alter the molecule's affinity for its target. Instead, its primary role in an SAR context is to "fine-tune" the pharmacokinetic properties by improving metabolic stability. nih.gov

Biochemical assays are crucial for determining the effect of these modifications. For instance, if the benzimidazole (B57391) derivative is an enzyme inhibitor, its inhibitory concentration (IC₅₀) would be determined.

Table 3: Representative SAR Data for Benzimidazole Analogs and Projected Profile for the Deuterated Compound

| Compound | R¹ (Position 5) | R² (Position 2) | R³ (Positions 4,6,7) | Biological Activity (e.g., IC₅₀ in µM) | Projected Impact of Deuteration |

|---|---|---|---|---|---|

| A | -OCH₃ | -SH | -H | 10.5 | Baseline |

| B | -H | -SH | -H | 25.2 | Demonstrates importance of the 5-methoxy group for activity. |

| C | -OCH₃ | -SCH₂COOH | -H | 5.8 | Shows that derivatization at the 2-mercapto position can enhance activity. |

| D | -NO₂ | -SH | -H | 18.9 | Illustrates the electronic effect of a substituent at position 5. |

| E | -OCH₃ | -SH | -D | ~10.5 | The IC₅₀ is projected to be nearly identical to compound A, as deuteration does not typically affect in vitro potency in biochemical assays that measure direct target binding. |

Impact of Deuteration on Conformational Dynamics and Stability

The replacement of hydrogen with deuterium introduces subtle but definite changes to the physicochemical properties of a molecule, which can impact its conformational dynamics and stability. The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium isotope.

This difference manifests in several ways:

Vibrational Frequencies: The vibrational frequency of a C-D bond is lower than that of a C-H bond. This can be observed using infrared (IR) spectroscopy.

Bond Energy: The C-D bond requires more energy to break, which is the basis for the kinetic isotope effect that slows metabolism. youtube.com

Conformational Preferences: While a major conformational shift is unlikely, studies have shown that deuteration can affect the conformational behavior and ring dynamics of molecules. nih.gov For a planar aromatic system like benzimidazole, deuteration can subtly hamper out-of-plane vibrations, potentially making the ring system marginally more rigid.

Table 4: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | C-H Bond | C-D Bond | Implication for 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 |

|---|---|---|---|

| Bond Dissociation Energy | ~413 kJ/mol | ~421 kJ/mol | Increased metabolic stability if cleavage of these bonds is rate-limiting. nih.gov |

| Bond Length | ~1.09 Å | ~1.085 Å | Minor decrease in molecular volume; unlikely to affect receptor binding. |

| Vibrational Frequency (stretching) | ~2900-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | Altered IR spectrum; potential for subtle changes in non-covalent intramolecular interactions. |

| Melting/Boiling Point | Baseline | Slightly higher melting point often observed. wikipedia.org | May exhibit minor differences in physical properties compared to the protium analog. |

Advanced Applications of 2 Mercapto 5 Methoxybenzimidazole 4,6,7 D3 in Chemical Biology and Enzymology

The strategic incorporation of deuterium (B1214612) into bioactive molecules provides a powerful tool for elucidating complex biological processes. 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, a deuterated isotopologue of a key benzimidazole (B57391) intermediate, offers unique advantages in various advanced research applications, from probing enzyme mechanisms to serving as a standard in quantitative bioanalysis. Its utility stems from the distinct physical properties of deuterium compared to protium (B1232500), most notably its greater mass, which can significantly influence reaction kinetics and spectroscopic signatures.

Future Research Directions and Emerging Paradigms

Integration of Deuterated Benzimidazoles in Advanced Materials Science Research

The unique properties of deuterated compounds are increasingly being harnessed in materials science, particularly in the field of organic electronics. Benzimidazole (B57391) derivatives are recognized for their robust thermal stability and electron-transporting capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs) and as bipolar semiconductor materials. alfa-chemistry.com The substitution of hydrogen with deuterium (B1214612) can significantly enhance the stability and performance of these materials. google.com

Research indicates that deuterating organic semiconducting materials can lead to improved performance, such as higher fluorescence yields and increased operational lifetime in optoelectronic devices. google.com Patents have been filed for deuterated organic compounds, including benzimidazole derivatives, for use in such devices. google.comgoogle.com This is attributed to the stronger C-D bond compared to the C-H bond, which reduces non-radiative decay pathways and enhances the material's resistance to degradation. For instance, deuterated carbazole (B46965) derivatives have been proposed for organic electroluminescent devices to improve stability. google.com

The application of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 in this field could be a promising area of investigation. Its inherent benzimidazole core provides the necessary electronic properties, while the deuterium atoms on the benzene (B151609) ring could confer enhanced stability. alfa-chemistry.com Future research could focus on synthesizing and characterizing thin films of this compound to evaluate its performance as an organic semiconductor or as a component in OLEDs. nih.gov The exploration of donor-acceptor-donor architectures incorporating this deuterated benzimidazole could lead to novel materials with tailored optical and electronic properties for advanced applications. nih.gov

Table 1: Potential Applications of Deuterated Benzimidazoles in Materials Science

| Application Area | Potential Advantage of Deuteration | Relevant Compound Class |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Increased operational stability and lifetime. google.com | Benzimidazole derivatives, Carbazole derivatives. alfa-chemistry.comgoogle.com |

| Organic Semiconductors | Improved charge transport and material stability. alfa-chemistry.comnih.gov | Donor-Acceptor-Donor 1H-benzo[d]imidazole derivatives. nih.gov |

Development of Advanced Spectroscopic Tools for Deuterium-Sensitive Analysis

The characterization of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 and its metabolites requires sophisticated spectroscopic techniques that are sensitive to the presence and location of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

¹H and ¹³C NMR are crucial for confirming the structure and the specific sites of deuteration. The absence of signals at the 4, 6, and 7 positions in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, would provide direct evidence of successful deuteration. Advanced NMR studies on benzimidazoles have investigated the effects of tautomerism on chemical shifts, which is a critical consideration for this class of compounds. beilstein-journals.orgmdpi.com Furthermore, NMR has been used to observe unusually long-range deuterium isotopic effects on proton chemical shifts in related deuterated benzimidazoles, which can provide additional structural information. nih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular weight and isotopic enrichment of the deuterated compound. researchgate.net However, a significant challenge in the MS analysis of deuterated compounds is the potential for back-exchange, where deuterium atoms are lost and replaced by hydrogen atoms during the analysis, leading to an underestimation of the deuterium content. nih.govyoutube.com Developing robust protocols to minimize back-exchange is an active area of research. This includes optimizing chromatography conditions, such as using low temperatures, and employing maximally deuterated control samples to accurately quantify the level of back-exchange. nih.govyoutube.com Future advancements could involve the development of novel ionization techniques or sample handling procedures that better preserve the isotopic integrity of the analyte.

Table 2: Spectroscopic Techniques for the Analysis of Deuterated Benzimidazoles

| Technique | Application | Key Considerations |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation, confirmation of deuteration sites. beilstein-journals.orgresearchgate.net | Tautomerism, long-range isotopic effects. nih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination, isotopic enrichment analysis. researchgate.net | Minimizing back-exchange, use of maximally deuterated standards. nih.govyoutube.com |

Predictive Modeling of Deuterium Effects in Complex Biological Systems

Computational modeling is becoming an indispensable tool in drug discovery for predicting the effects of chemical modifications, including deuteration. chalmers.se For 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3, predictive modeling can be employed to forecast its metabolic fate and pharmacokinetic profile, thereby guiding experimental studies.

The primary rationale for deuteration in medicinal chemistry is the deuterium kinetic isotope effect (DKIE), where the stronger C-D bond can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Molecular docking and Density Functional Theory (DFT) calculations can be used to model the interaction of the deuterated compound with the active sites of various CYP isoforms. nih.govnih.gov Such models can help predict whether deuteration at the 4, 6, and 7 positions will be effective in blocking metabolism at those sites and whether it might lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule. nih.gov